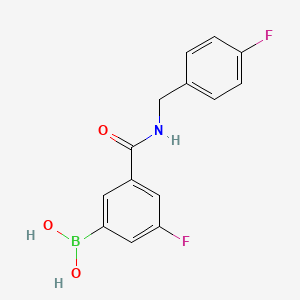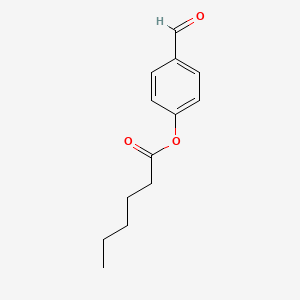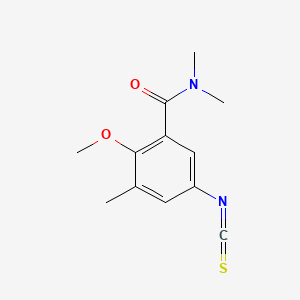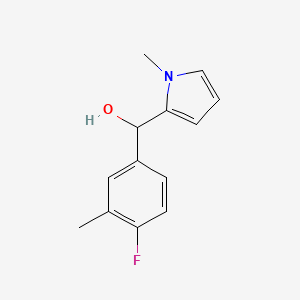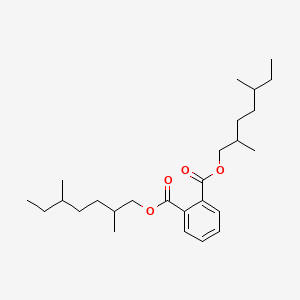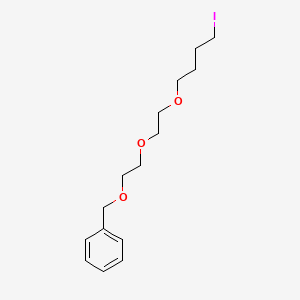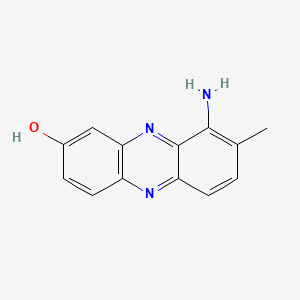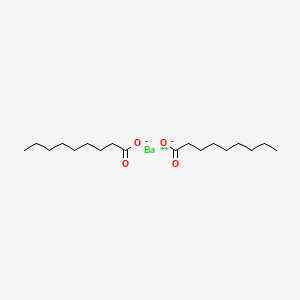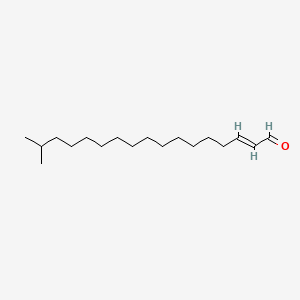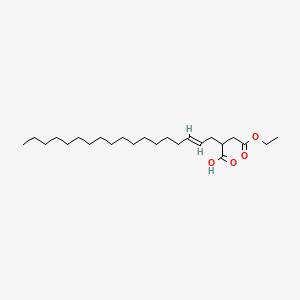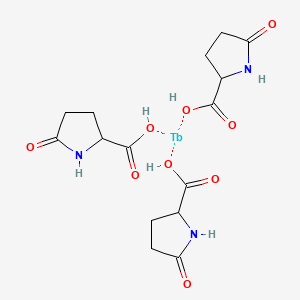
Tris(5-oxo-DL-prolinato-N1,O2)terbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(5-oxo-DL-prolinato-N1,O2)terbium is an organometallic complex containing terbium, a rare earth element. This compound is known for its unique optical properties and is often used in coordination chemistry research to study the behavior of terbium in various chemical environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Tris(5-oxo-DL-prolinato-N1,O2)terbium typically involves the coordination reaction between terbium salts and 5-oxo-DL-proline. The reaction is carried out in a suitable solvent, often under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(5-oxo-DL-prolinato-N1,O2)terbium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its coordination environment.
Reduction: Reduction reactions can alter the oxidation state of terbium, affecting the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-proline ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the solvent and temperature conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of terbium oxides, while substitution reactions can yield new terbium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tris(5-oxo-DL-prolinato-N1,O2)terbium has several applications in scientific research:
Chemistry: Used as a coordination compound to study the properties of terbium and its interactions with various ligands.
Biology: Investigated for its potential use in biological imaging due to its unique optical properties.
Medicine: Explored for its potential in therapeutic applications, particularly in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials, including luminescent materials and sensors
Wirkmechanismus
The mechanism of action of Tris(5-oxo-DL-prolinato-N1,O2)terbium involves its interaction with molecular targets through coordination bonds. The terbium ion can interact with various biological molecules, potentially affecting their function. The pathways involved include coordination chemistry mechanisms where the terbium ion forms stable complexes with ligands, influencing their chemical behavior .
Vergleich Mit ähnlichen Verbindungen
- Tris(5-oxo-DL-prolinato-N1,O2)erbium
- Tris(5-oxo-DL-prolinato-N1,O2)yttrium
Comparison: Tris(5-oxo-DL-prolinato-N1,O2)terbium is unique due to its specific optical properties, which are distinct from those of similar compounds like Tris(5-oxo-DL-prolinato-N1,O2)erbium and Tris(5-oxo-DL-prolinato-N1,O2)yttrium. These differences make it particularly valuable in applications requiring specific luminescent properties .
Eigenschaften
CAS-Nummer |
85440-88-6 |
|---|---|
Molekularformel |
C15H21N3O9Tb |
Molekulargewicht |
546.27 g/mol |
IUPAC-Name |
5-oxopyrrolidine-2-carboxylic acid;terbium |
InChI |
InChI=1S/3C5H7NO3.Tb/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9); |
InChI-Schlüssel |
IKIUDPRBHVZDLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


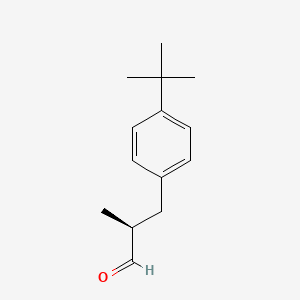
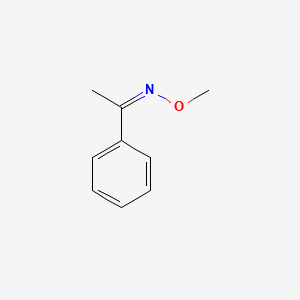
![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)
